N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine
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Overview
Description
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine, or NPE-TP, is an organic compound with potential therapeutic applications in medicine and biochemistry. It is a member of the thiazolo[4,5-c]pyridin-2-amine family, which has been studied for its ability to interact with a variety of proteins and receptors. NPE-TP has been studied for its potential to treat a variety of diseases, including cancer, neurodegenerative disorders, and inflammation.
Scientific Research Applications
NPE-TP has been studied for its potential to treat a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer, NPE-TP has been studied for its ability to inhibit the growth and spread of cancer cells, as well as its potential to induce apoptosis. In neurodegenerative disorders, NPE-TP has been studied for its ability to reduce inflammation and oxidative stress, as well as its potential to protect neurons from damage. In inflammation, NPE-TP has been studied for its ability to reduce inflammation and oxidative stress, as well as its potential to reduce the severity of symptoms associated with inflammatory diseases.
Mechanism of Action
Target of Action
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine is a member of the thiazolo[4,5-b]pyridines class of compounds . These compounds are known to interact with a wide range of receptor targets . .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may interact with their targets in a variety of ways to induce changes in cellular function.
Biochemical Pathways
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities , indicating that they likely affect multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities , suggesting that they may have a wide range of molecular and cellular effects.
Advantages and Limitations for Lab Experiments
NPE-TP has several advantages for laboratory experiments. It is a relatively stable compound, making it easy to store and handle. Additionally, it is relatively inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to the use of NPE-TP in laboratory experiments. For example, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
Future research on NPE-TP should focus on its potential therapeutic applications, as well as its mechanism of action. Additionally, further research should be conducted to determine the pharmacokinetics and pharmacodynamics of NPE-TP, as well as to identify potential drug-drug interactions. Additionally, further research should be conducted to determine the safety and efficacy of NPE-TP in humans, as well as to identify potential side effects. Finally, further research should be conducted to identify potential new applications of NPE-TP, such as its use in the treatment of other diseases.
Synthesis Methods
NPE-TP can be synthesized by a variety of methods, including the Biginelli reaction, the Pictet-Spengler reaction, and the Mannich reaction. The Biginelli reaction involves the condensation of aldehydes, urea, and ethyl acetoacetate in the presence of an acid catalyst, resulting in the formation of a dihydropyrimidine. The Pictet-Spengler reaction involves the condensation of an aldehyde, a ketone, and an amine in the presence of an acid catalyst, resulting in the formation of a tetrahydroisoquinoline. The Mannich reaction involves the condensation of an aldehyde, a ketone, and an amine in the presence of a base catalyst, resulting in the formation of an aminomethylated compound.
properties
IUPAC Name |
N-(2-phenylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-2-4-11(5-3-1)6-9-16-14-17-12-10-15-8-7-13(12)18-14/h1-5,7-8,10H,6,9H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHOXMZOCSGLIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(S2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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